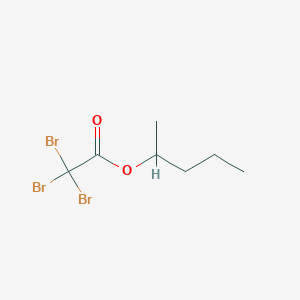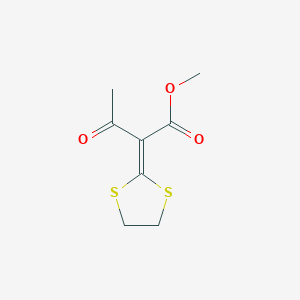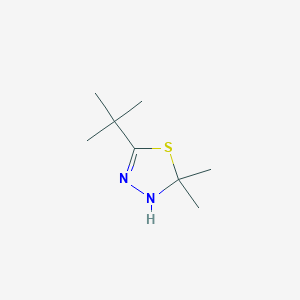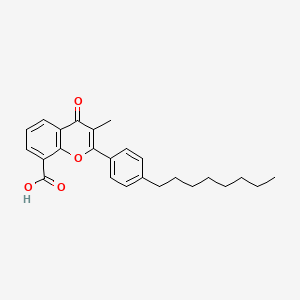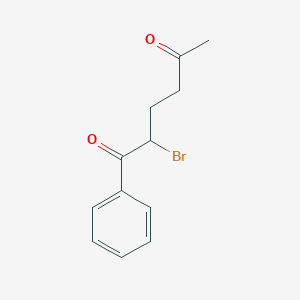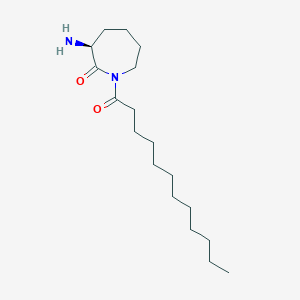
(3S)-3-amino-1-dodecanoylazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-1-dodecanoylazepan-2-one is a synthetic organic compound with a unique structure that combines an azepane ring with an amino group and a dodecanoyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-dodecanoylazepan-2-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic intermediate.
Introduction of the Dodecanoyl Group: The dodecanoyl group can be introduced through an acylation reaction using dodecanoyl chloride in the presence of a base, such as triethylamine.
Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(3S)-3-amino-1-dodecanoylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the azepane ring to a more saturated structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
科学研究应用
(3S)-3-amino-1-dodecanoylazepan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and infections.
Materials Science: It can be incorporated into polymers and materials with specific properties, such as enhanced mechanical strength or biocompatibility.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the development of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of (3S)-3-amino-1-dodecanoylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity.
Membrane Interaction: The dodecanoyl side chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Signal Transduction Pathways: The compound may influence signal transduction pathways by interacting with key proteins involved in cellular signaling.
相似化合物的比较
Similar Compounds
(3S)-3-amino-1-cyclopentanol: A compound with a similar azepane ring but a different side chain.
(3S)-3-amino-1-dodecanoylpiperidine: A compound with a piperidine ring instead of an azepane ring.
Uniqueness
(3S)-3-amino-1-dodecanoylazepan-2-one is unique due to its specific combination of an azepane ring, an amino group, and a dodecanoyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
90264-75-8 |
|---|---|
分子式 |
C18H34N2O2 |
分子量 |
310.5 g/mol |
IUPAC 名称 |
(3S)-3-amino-1-dodecanoylazepan-2-one |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(20)22/h16H,2-15,19H2,1H3/t16-/m0/s1 |
InChI 键 |
AMVXNSMHFXSKID-INIZCTEOSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)N1CCCC[C@@H](C1=O)N |
规范 SMILES |
CCCCCCCCCCCC(=O)N1CCCCC(C1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


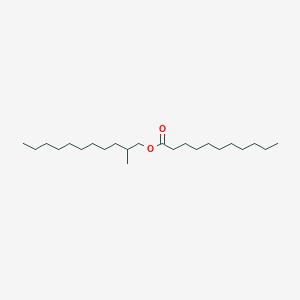
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)

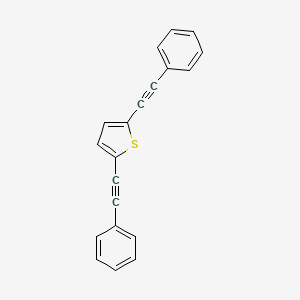
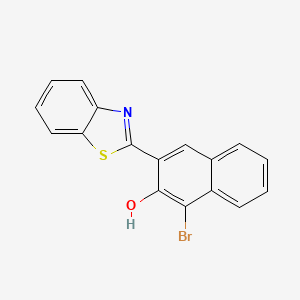
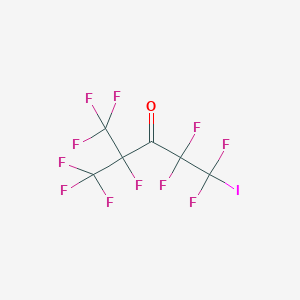
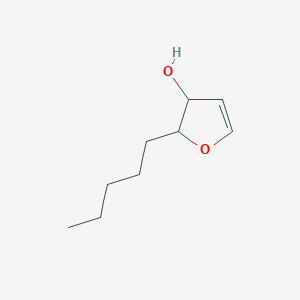
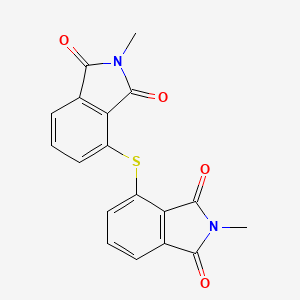
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
